molecular formula C9H17NO B6599029 (octahydroindolizin-3-yl)methanol CAS No. 1785174-80-2

(octahydroindolizin-3-yl)methanol

Cat. No.: B6599029
CAS No.: 1785174-80-2
M. Wt: 155.24 g/mol
InChI Key: UTFRAKXZOPXIOX-UHFFFAOYSA-N
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Description

(Octahydroindolizin-3-yl)methanol: is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol This compound is characterized by its indolizine core structure, which is fully saturated, making it an octahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (octahydroindolizin-3-yl)methanol typically involves the reduction of indolizine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure complete saturation of the indolizine ring. The subsequent functionalization to introduce the hydroxymethyl group can be achieved through optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Reactions

Reaction TypeDescriptionCommon Reagents
Oxidation Forms ketones or aldehydesPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Produces fully saturated alcohol derivativesPalladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH₄)
Substitution Introduces various functional groups at the hydroxymethyl positionAlkyl halides, acyl chlorides

Chemistry

In synthetic organic chemistry, (octahydroindolizin-3-yl)methanol serves as an intermediate in the synthesis of complex organic molecules. Its structural features make it a valuable building block for developing novel pharmaceuticals.

Biology

Research has indicated potential biological activities for this compound, including antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens, making it a candidate for further exploration in medicinal chemistry .

Medicine

The compound is being investigated for its role in drug development. Its unique structure allows for modifications that can enhance therapeutic properties, particularly in targeting specific biological pathways. For instance, derivatives of this compound have shown promise as inhibitors in mitochondrial respiratory chain complexes, which are crucial for ATP production in cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound aimed at enhancing solubility and bioavailability. These derivatives were tested for their ability to inhibit cancer cell growth, showing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of (octahydroindolizin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its functionalization. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

(octahydroindolizin-3-yl)methanol, also known as [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol, is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the hydroxymethyl group (-CH2OH) enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

1. Neuroprotective Effects

Recent studies have indicated that derivatives of indole compounds, including those related to this compound, exhibit neuroprotective properties. For instance, a study on an indole derivative showed that it inhibited glutamate release in rat cerebrocortical nerve terminals. This inhibition was linked to reduced exocytosis and modulation of calcium influx through P/Q-type calcium channels, suggesting a potential mechanism for neuroprotection in conditions such as neurodegeneration .

3. Antioxidant Properties

Antioxidant activity is another area where indole derivatives have shown promise. The antioxidant capacity of various indole compounds has been evaluated using methods such as DPPH and FRAP assays, indicating their ability to scavenge free radicals and reduce oxidative stress . The presence of hydroxymethyl groups in compounds like this compound may enhance these properties.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • Calcium Channel Modulation : As noted in neuroprotective studies, the compound may modulate calcium channel activity, influencing neurotransmitter release and neuronal excitability.
  • Antibacterial Action : Indole derivatives often disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Case Studies

  • Neuroprotection : A study on an indole derivative similar to this compound demonstrated significant inhibition of glutamate release in synaptosomes, providing insights into its potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of indole derivatives against various pathogens, emphasizing their potential role in developing new antibiotics .

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFRAKXZOPXIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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